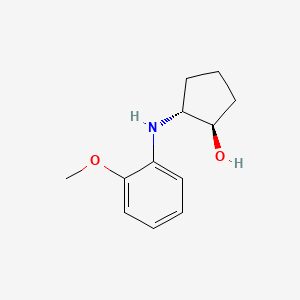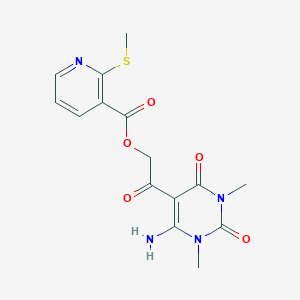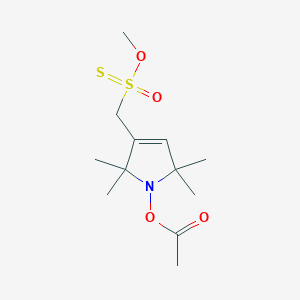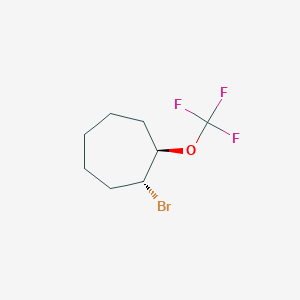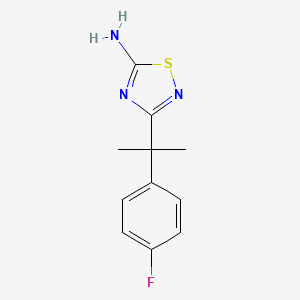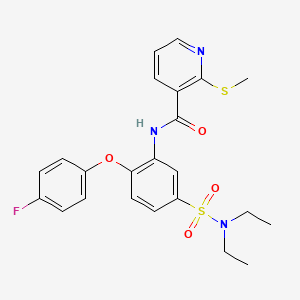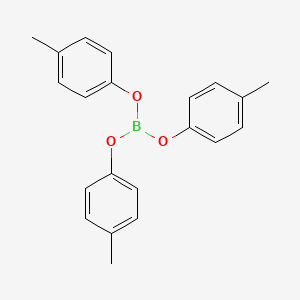
Tri-p-tolyl borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri-p-tolyl borate is an organoboron compound with the chemical formula C21H21BO3. It is a borate ester derived from boric acid and p-tolyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri-p-tolyl borate can be synthesized through the reaction of boric acid with p-tolyl alcohol in the presence of a dehydrating agent. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The general reaction is as follows:
[ \text{B(OH)_3} + 3 \text{C_7H_8OH} \rightarrow \text{B(C_7H_7)_3} + 3 \text{H_2O} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where boric acid and p-tolyl alcohol are reacted in the presence of catalysts to enhance the reaction rate and yield. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
Types of Reactions
Tri-p-tolyl borate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borate salts.
Reduction: It can be reduced to form borohydrides.
Substitution: It can undergo nucleophilic substitution reactions where the p-tolyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with this compound under mild conditions.
Major Products
Oxidation: Boronic acids or borate salts.
Reduction: Borohydrides.
Substitution: Substituted borate esters.
Scientific Research Applications
Tri-p-tolyl borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boronic acids and esters.
Biology: It is used in the study of boron-containing compounds and their biological activities.
Medicine: Research into boron-based drugs often involves this compound as a precursor or intermediate.
Industry: It is used in the production of polymers, resins, and other materials where boron compounds are required.
Mechanism of Action
The mechanism by which tri-p-tolyl borate exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable covalent bonds with oxygen, nitrogen, and carbon atoms, making it a versatile component in chemical reactions. The pathways involved often include the formation of boron-oxygen or boron-nitrogen bonds, which can influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
Tri-o-tolyl borate: Similar in structure but with ortho-substituted tolyl groups.
Tri-m-tolyl borate: Similar in structure but with meta-substituted tolyl groups.
Tetrakis(p-tolyl)borate: Contains four p-tolyl groups instead of three.
Uniqueness
Tri-p-tolyl borate is unique due to its specific substitution pattern, which influences its reactivity and physical properties. The para-substitution of the tolyl groups provides a distinct steric and electronic environment compared to ortho- or meta-substituted analogs, making it suitable for specific applications in synthesis and material science.
Properties
CAS No. |
14643-62-0 |
|---|---|
Molecular Formula |
C21H21BO3 |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
tris(4-methylphenyl) borate |
InChI |
InChI=1S/C21H21BO3/c1-16-4-10-19(11-5-16)23-22(24-20-12-6-17(2)7-13-20)25-21-14-8-18(3)9-15-21/h4-15H,1-3H3 |
InChI Key |
ROEKPHSQKWBJKS-UHFFFAOYSA-N |
Canonical SMILES |
B(OC1=CC=C(C=C1)C)(OC2=CC=C(C=C2)C)OC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


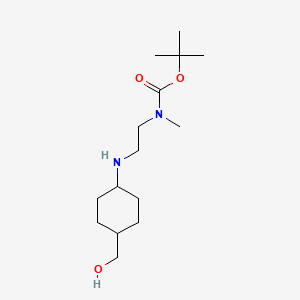

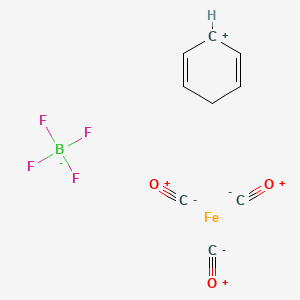
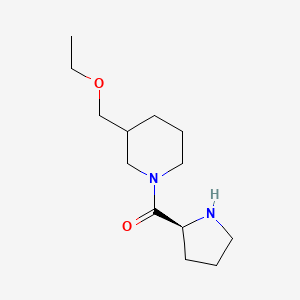
![Benzoic acid, 4-[[2-[(E)-(3,3-dimethylbutylidene)amino]acetyl]amino]-3-methoxy-, ethyl ester](/img/structure/B13352504.png)
